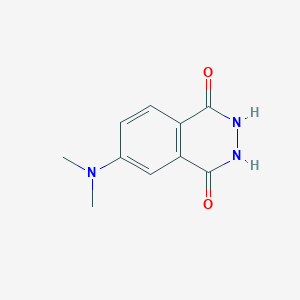

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

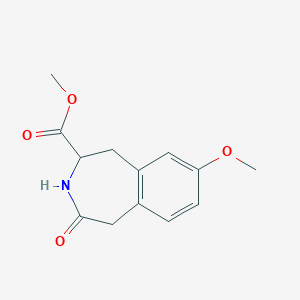

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione (DMAD) is an organic compound that has been studied for its potential applications in scientific research. DMAD is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements as part of its ring structure. It is a colorless solid with a melting point of 185-187 °C, and is soluble in water and ethanol. DMAD has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Green Synthesis Techniques

One of the significant applications of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives is in the field of green chemistry. For instance, an efficient and environmentally friendly method for synthesizing novel derivatives has been developed. This method leverages a one-pot, four-component synthesis that avoids the use of harmful solvents and does not require column chromatography, yielding products under mild conditions with high efficiency. Such techniques are crucial for sustainable chemical synthesis, minimizing environmental impact while maximizing product yield (Satyanarayana et al., 2021).

Antimicrobial Activities

Research has also highlighted the antimicrobial potential of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, indicating their potential as a basis for developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides insights into designing more effective antimicrobials (Ewies et al., 2021).

Cytotoxic Activities

Another critical area of application is in the development of cytotoxic agents for cancer therapy. Compounds derived from 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have shown promising results in inhibiting the growth of various cancer cell lines. These findings are significant for oncology, as they may lead to new treatments for cancer patients, offering potential therapeutic options with high efficacy and specificity (Deady et al., 2003).

Chemiluminescence and Sensing Applications

Moreover, these derivatives have applications in chemiluminescence and as chemical sensors. The ability to undergo chemiluminescent reactions and act as sensors for metal ions makes these compounds valuable in analytical chemistry, environmental monitoring, and medical diagnostics. Such functionalities expand the utility of these compounds beyond traditional pharmaceutical applications, showcasing their versatility in various scientific domains (Degirmenci & Algi, 2017).

Anticonvulsant Properties

Lastly, derivatives of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione have been explored for their anticonvulsant properties. Research into these compounds has led to the development of potential new drugs for treating epilepsy and other seizure disorders. The synthesis and evaluation of these derivatives have identified compounds with significant anticonvulsant activity, highlighting their potential as a basis for novel antiepileptic drugs (Liu et al., 2017).

Eigenschaften

IUPAC Name |

6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHXSGIOAZZWRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353280 |

Source

|

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

CAS RN |

18697-31-9 |

Source

|

| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)